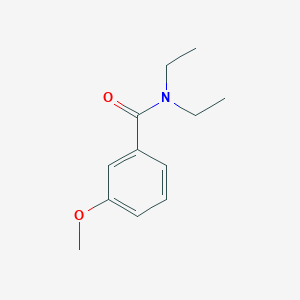

N,N-Diethyl-3-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTOWTFIPGDNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349969 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-93-0 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N,n Diethyl 3 Methoxybenzamide

Classical and Conventional Synthesis Routes

Traditional methods for synthesizing N,N-Diethyl-3-methoxybenzamide primarily rely on the formation of an amide bond between a derivative of 3-methoxybenzoic acid and diethylamine (B46881).

Amidation Reactions of 3-Methoxybenzoic Acid Derivatives

The most common classical approach involves the acylation of diethylamine with 3-methoxybenzoic acid or its more reactive derivatives. A widely used method is the conversion of 3-methoxybenzoic acid to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. This activated intermediate then readily reacts with diethylamine to form the desired this compound.

Another conventional method involves the direct coupling of 3-methoxybenzoic acid and diethylamine using a coupling agent. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, facilitating the nucleophilic attack by diethylamine to yield the final product. This one-pot procedure can offer high yields and simplifies the purification process as the byproducts are often water-soluble and easily removed. sld.cu

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions and the stoichiometry of reagents is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratios of the reactants and any catalysts or coupling agents.

For instance, in the synthesis using 1,1'-carbonyldiimidazole, studies have shown that the choice of solvent significantly impacts the reaction's efficiency, with dichloromethane (B109758) often providing the best yields. sld.cu Furthermore, the molar ratio between the 3-methoxybenzoic acid derivative and the coupling agent, as well as the ratio of the acid to diethylamine, are critical factors that need to be fine-tuned to achieve optimal conversion rates. sld.cu Research has indicated that a slight excess of the coupling agent and diethylamine can lead to higher product yields. sld.cu

Table 1: Effect of Solvent on the Yield of N,N-diethyl-m-toluamide

| Solvent | Yield (%) |

|---|---|

| Diethyl ether | - |

| n-hexane | - |

| Dichloromethane | 88.86 |

| Ethyl acetate | - |

Data from a study on a similar compound, N,N-diethyl-m-toluamide, suggests dichloromethane is an effective solvent. sld.cu

Table 2: Effect of Molar Ratio of m-Toluic Acid to CDI on the Yield of N,N-diethyl-m-toluamide

| Molar Ratio (Acid:CDI) | Yield (%) |

|---|---|

| 1:1.0 | - |

| 1:1.1 | - |

| 1:1.2 | 93.68 |

| 1:1.3 | - |

| 1:1.4 | - |

Data from a study on a similar compound, N,N-diethyl-m-toluamide. sld.cu

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for amide bond formation, including the synthesis of this compound. These modern approaches often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic Strategies

Catalytic methods offer several advantages over classical routes, including milder reaction conditions, higher atom economy, and reduced waste generation.

Palladium-Catalyzed Decarboxylative Acylation: A notable modern strategy involves the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides. nih.govnih.govacs.orgacs.org This method utilizes α-oxocarboxylic acids as an acyl source. nih.govacs.org The reaction proceeds via a weak O-coordination of the benzamide (B126) to the palladium catalyst, leading to ortho-acylated benzamides in moderate to good yields with high monoacylation selectivity. nih.govacs.org This approach is significant as it allows for the direct functionalization of the benzamide core. nih.govacs.org

Copper-Based Heterogeneous Catalysis: Copper-based catalysts have emerged as a cost-effective and environmentally benign alternative for amide synthesis. researchgate.netresearchgate.net Heterogeneous copper catalysts, such as copper nanoparticles supported on materials like zeolite Y, can effectively catalyze the amidation of tertiary amines with acid anhydrides. researchgate.netresearchgate.net These reactions are often carried out under mild, ligand- and base-free conditions in air. researchgate.net Another approach utilizes copper-based metal-organic frameworks (MOFs) to promote the oxidative coupling of carboxylic acids and formamides, which has been successfully applied to the synthesis of similar N,N-diethyl amides with excellent conversion and yield. mdpi.com These heterogeneous catalysts are easily separable and recyclable, although some decrease in activity may be observed upon reuse. researchgate.net

Non-Classical Mitsunobu Reactions for Benzamide Formation

The Mitsunobu reaction, traditionally used for converting alcohols to other functional groups, has been adapted for the synthesis of N,N-diethylbenzamides. figshare.comnih.govnih.gov This non-classical application involves the reaction of a benzoic acid with diethylamine in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD). nih.govwikipedia.org This methodology is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov It has been demonstrated to be effective for a range of ortho-, meta-, and para-substituted benzamides, including those with electron-donating groups like the methoxy (B1213986) group in this compound. figshare.comnih.gov A study reported a 52% yield for the synthesis of this compound using this method. figshare.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable. msu.edumun.caresearchgate.net This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and waste reduction. msu.edugcande.org

For example, the use of N,N-Diethyl-3-methylbenzamide (DEET), a structurally similar compound, as a solvent in the synthesis of metal-organic frameworks (MOFs) has been explored as a greener alternative to toxic formamide (B127407) solvents. rsc.orgosti.gov This highlights a potential for using the target molecule or its analogues as reaction media, reducing the need for external solvents.

Catalytic methods, particularly those using heterogeneous and recyclable catalysts like copper-based MOFs, align well with green chemistry principles by minimizing waste and allowing for easier product separation. mdpi.com The development of one-pot syntheses, such as those using coupling agents where byproducts are easily removed, also contributes to a greener process by reducing the number of reaction and purification steps. sld.cu The evaluation of a synthesis route using green metrics like the E-factor (environmental factor) and atom economy can provide a quantitative measure of its environmental impact. mdpi.commsu.edu

Mechanistic Insights into Benzamide Formation

The formation of N,N-disubstituted benzamides, such as this compound, is a cornerstone of organic synthesis, with applications ranging from pharmaceutical intermediates to agrochemicals. Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes, improving yields, and enhancing selectivity. Modern synthetic strategies often invoke advanced catalytic systems that proceed through distinct reaction pathways, including those involving radical intermediates or transition-metal-catalyzed cross-coupling events.

Proposed Reaction Pathways and Intermediates (e.g., acyl radical generation, C-H palladation)

The synthesis of benzamides can be achieved through various mechanistic pathways, with the choice of starting materials and catalysts dictating the operative route. Key proposed pathways include the generation of acyl radicals and transition-metal-mediated C-H bond activation.

Acyl Radical Generation:

A prominent pathway in modern amide synthesis involves the generation of acyl radicals as key intermediates. nih.gov These highly reactive species can be formed from various precursors under mild conditions, often facilitated by visible-light photoredox catalysis. nih.govnih.gov

One common method involves the oxidative decarboxylation of α-ketoacids. nih.gov In this process, a photocatalyst, such as [Ru(phen)₃]Cl₂, absorbs visible light and enters an excited state. This excited catalyst can then oxidize the α-ketoacid, leading to the release of carbon dioxide and the formation of the desired acyl radical. This radical can then be trapped by an amine to form the amide bond. A wide array of aromatic α-ketoacids, including those with electron-donating and electron-withdrawing groups, can smoothly undergo this transformation to produce amides in good yields. nih.gov

Alternatively, acyl radicals can be generated from aldehydes. For instance, the combination of benzaldehydes, an amine, and an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can lead to the formation of an acyl radical, which subsequently couples with the amine to yield the benzamide. nih.gov This strategy has proven effective for a broad scope of benzaldehydes and amines. nih.gov Traditional methods for generating acyl radicals often required harsh conditions, but photoredox catalysis has enabled their accessible formation under significantly milder reaction settings. nih.govnih.gov

Another related mechanism starts with a formamide, which, in the presence of a radical initiator derived from an oxidant like TBHP, can generate a carbamoyl (B1232498) radical. mdpi.com This intermediate can then react with a carboxylic acid to ultimately form the corresponding amide. mdpi.com

C-H Palladation and Related Cross-Coupling:

Transition metal-catalyzed reactions, particularly those involving palladium, offer another powerful avenue for benzamide synthesis. These methods often rely on the activation of C-H or C-X (where X is a halide) bonds.

A dual photoredox/nickel catalytic system has been developed for the intermolecular C-H arylation and alkylation of tertiary benzamides. rsc.org In this system, a photocatalyst activates the substrate, while a nickel catalyst facilitates the C-H functionalization, allowing for the attachment of substituents derived from aryl or alkyl bromides to the N-alkyl group of the amide. rsc.org

Palladium-catalyzed carbonylation reactions also represent a well-established route. In these reactions, an aryl halide can be coupled with carbon monoxide and an amine in the presence of a palladium catalyst to form the benzamide. organic-chemistry.org Mechanistic proposals often involve a catalytic cycle with various palladium oxidation states, such as Pd(0) and Pd(II). rsc.org For example, a Pd(0) species can undergo oxidative addition into an aryl halide bond. Subsequent coordination of carbon monoxide (carbonylation) and the amine, followed by reductive elimination, yields the final amide product and regenerates the active Pd(0) catalyst.

In a different context, the Mitsunobu reaction for synthesizing N,N-diethylbenzamides is proposed to proceed through a non-classical mechanism. nih.gov This pathway involves the formation of an acyloxyphosphonium ion intermediate, rather than the more conventional alkoxyphosphonium ion, which then reacts with the amine to form the product. nih.gov

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

Role of Catalysts:

The choice of catalyst is fundamental to enabling the desired mechanistic pathway.

Photocatalysts: In visible-light-mediated reactions, transition metal complexes (e.g., ruthenium or iridium polypyridyl complexes) or organic dyes act as photocatalysts. nih.gov Their primary role is to absorb light energy and initiate a single electron transfer (SET) event, which triggers the formation of the key radical intermediates from precursors like α-ketoacids. nih.govnih.gov

Transition Metal Catalysts:

Palladium and Nickel: In cross-coupling reactions, palladium or nickel catalysts are essential for facilitating the bond-forming steps. rsc.orgorganic-chemistry.org They orchestrate the reaction sequence of oxidative addition, migratory insertion, and reductive elimination that constitutes the catalytic cycle. The specific ligands attached to the metal center can be crucial for stabilizing intermediates and promoting the desired reactivity.

Copper: Copper-based catalysts, including copper-based metal-organic frameworks (MOFs), have been shown to be effective in promoting oxidative coupling reactions for amide synthesis. mdpi.com In one proposed mechanism, the copper catalyst mediates the decomposition of an oxidant (e.g., TBHP) to generate the initial radical species that starts the reaction cascade. mdpi.com

Boronic Acids: Boronic acid derivatives are used as catalysts for the direct amidation of carboxylic acids with amines. researchgate.netucl.ac.uk They are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. These catalysts are attractive due to their stability, low toxicity, and low cost. researchgate.net

Role of Additives:

Additives often play a crucial, albeit sometimes complex, role in optimizing the reaction environment.

Oxidants: In many radical-based transformations, an oxidant is required either in catalytic or stoichiometric amounts. Molecular oxygen or peroxides like tert-butyl hydroperoxide (TBHP) are commonly used. nih.govmdpi.com They can act as the terminal oxidant in a catalytic cycle or directly participate in the generation of radical intermediates. nih.gov

Bases and Acids: The outcome of a reaction can be highly dependent on the presence of acidic or basic additives. For example, in certain photocatalytic cyclization reactions of benzamides, the presence of an acid like trifluoroacetic acid (TFA) can favor O-cyclization, while a base like sodium carbonate (Na₂CO₃) can direct the reaction towards N-cyclization, thus completely controlling the product selectivity. rsc.org

Co-catalysts and Salts: In some systems, additional components are necessary for efficient turnover. For instance, the role of sodium iodide (NaI) in certain palladium-catalyzed reactions is a subject of mechanistic investigation, but it is believed to be crucial for the catalytic cycle's efficiency. rsc.org

The interplay between the catalyst and various additives is key to achieving high efficiency and selectivity in the synthesis of this compound and related structures.

Data Tables

Table 1: Selected Catalytic Systems for Benzamide Synthesis

| Catalyst | Precursors | Additive/Conditions | Product Type | Reported Yield | Reference |

| [Ru(phen)₃]Cl₂ | Aromatic α-ketoacids + Amines | O₂, Visible Light | Aromatic Amides | 64-85% | nih.gov |

| Copper-MOF (bcmim-Cu) | 3-Toluic acid + N,N-Diethylformamide | TBHP, 110 °C | N,N-diethyl-3-methylbenzamide | 95% | mdpi.com |

| Triphenylphosphine | Benzoic acids + Diethylamine | DIAD, Toluene, Reflux | N,N-Diethylbenzamides | 52% (for 3-methoxy) | nih.govfigshare.com |

| Dual Photoredox/Ni | Tertiary Benzamides + Aryl Bromides | Visible Light, Base | N-Arylalkyl Benzamides | N/A | rsc.org |

This table presents a selection of catalytic methods discussed for the formation of benzamides, highlighting the diversity of approaches.

Table 2: Influence of Additives on Reaction Outcome

| Reaction Type | Catalyst System | Additive | Effect | Reference |

| Photocatalytic Cyclization of Olefinic Amides | N/A | Trifluoroacetic Acid (TFA) | Promotes O-cyclization | rsc.org |

| Photocatalytic Cyclization of Olefinic Amides | N/A | Sodium Carbonate (Na₂CO₃) | Promotes N-cyclization | rsc.org |

| Oxidative Amidation | Copper-based MOF | tert-Butyl hydroperoxide (TBHP) | Acts as radical initiator/oxidant | mdpi.com |

| Photocatalytic Decarboxylative Amidation | [Ru(phen)₃]Cl₂ | Molecular Oxygen (O₂) | Acts as terminal oxidant | nih.gov |

This table illustrates how specific additives can direct the selectivity and enable the catalytic cycles in different benzamide synthesis reactions.

Chemical Reactivity and Derivatization of N,n Diethyl 3 Methoxybenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of N,N-Diethyl-3-methoxybenzamide is susceptible to electrophilic aromatic substitution, with the directing effects of the N,N-diethylamide and methoxy (B1213986) groups influencing the regioselectivity of these reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. nih.gov In this reaction, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

The N,N-diethylamide group is a potent DMG due to its ability to coordinate with the lithium cation of the alkyllithium base, thereby directing deprotonation to the ortho position on the aromatic ring. nih.gov The methoxy group can also act as a DMG. wikipedia.org In this compound, the N,N-diethylamide group is the more powerful directing group.

The general mechanism for the DoM of an aromatic compound with a DMG is as follows:

Coordination of the organolithium reagent to the heteroatom of the DMG.

Deprotonation of the ortho-proton to form a stable aryllithium intermediate.

Reaction of the aryllithium with an electrophile to yield the ortho-substituted product.

A study by Snieckus and coworkers extensively details the utility of the N,N-diethylamide group in DoM strategies. nih.gov Their work has shown that this functional group can be used to direct the introduction of a variety of electrophiles onto the aromatic ring with high regioselectivity. nih.gov

The presence of both the N,N-diethylamide and methoxy groups on the benzene ring influences the regioselectivity of electrophilic aromatic substitution reactions. The N,N-diethylamide group is a strong ortho-, para-director and an activating group. The methoxy group is also an ortho-, para-director and an activating group.

In the case of this compound, the powerful directing effect of the N,N-diethylamide group primarily dictates the position of substitution. DoM strategies, for instance, will lead to functionalization at the C2 or C6 positions, which are ortho to the amide.

Reactions Involving the Methoxy Group

The methoxy group of this compound can undergo cleavage to yield the corresponding phenol (B47542), which can then be further derivatized.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. researchgate.net Several reagents can be employed for this purpose, including strong acids like HBr, Lewis acids such as BBr₃, and nucleophilic reagents. reddit.comresearchgate.net The choice of reagent often depends on the presence of other functional groups in the molecule. For instance, harsh acidic conditions might not be suitable if the amide group is susceptible to hydrolysis.

Once the methoxy group is cleaved to a hydroxyl group, the resulting phenol can undergo various reactions, such as O-alkylation, O-acylation, and conversion to aryl sulfonates, providing access to a wide array of derivatives.

Transformations at the Amide Moiety

The N,N-diethylamide group itself can be the site of chemical transformations, although it is generally a stable functional group.

While direct functionalization of the N,N-diethylamide group in this compound is not commonly reported, the amide bond can be cleaved under harsh conditions, such as strong acid or base hydrolysis, to yield 3-methoxybenzoic acid and diethylamine (B46881). However, such conditions would likely affect other parts of the molecule as well.

More sophisticated methods for amide bond cleavage or transformation that are compatible with other functional groups are an active area of research in organic synthesis.

Reduction Reactions to Amines

The reduction of amides is a fundamental transformation in organic chemistry, and this compound can be effectively reduced to its corresponding amine, N,N-diethyl-3-methoxybenzylamine. Tertiary amides, like the subject compound, are generally resistant to milder reducing agents. Therefore, powerful hydride reagents are typically employed for this conversion.

Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for the reduction of amides to amines. chemistrysteps.commasterorganicchemistry.combyjus.com The reaction proceeds via nucleophilic attack of the hydride ion on the amide carbonyl carbon. jove.com Unlike the reduction of other carbonyl compounds which often yield alcohols, the reduction of amides with LiAlH₄ results in the complete removal of the carbonyl oxygen, replacing it with a methylene (B1212753) group (CH₂). chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com A subsequent aqueous workup is necessary to neutralize the reaction mixture and isolate the amine product. masterorganicchemistry.com

The general transformation is as follows:

Reaction Scheme for the Reduction of this compound

This image is a placeholder representing the chemical reaction. A detailed graphical representation would show the structure of this compound being converted to N,N-diethyl-3-methoxybenzylamine with LiAlH₄ as the reagent.

| Reagent | Solvent | Product | General Yield |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N,N-diethyl-3-methoxybenzylamine | High |

Transition-Metal-Catalyzed Transformations

The amide functional group in this compound can act as a directing group in transition-metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds.

C-H Activation and Functionalization (e.g., Ortho-Acylation, Annulation Reactions)

The diethylamide group is an effective directing group for ortho-C-H activation, facilitating the introduction of various substituents at the position adjacent to the amide group on the aromatic ring.

Ortho-Acylation: Palladium-catalyzed ortho-acylation of tertiary benzamides, including structures similar to this compound, has been demonstrated. nih.gov In these reactions, the amide's oxygen atom is thought to coordinate to the palladium catalyst, directing the C-H activation to the ortho position. Using arylglyoxylic acids as an acyl source, ortho-acylated tertiary benzamides can be synthesized in good to excellent yields. nih.gov The reaction typically employs a palladium catalyst such as Pd(TFA)₂ and an oxidant like (NH₄)₂S₂O₈. nih.gov

A general representation of this transformation on an N,N-dialkylbenzamide is shown below:

| Catalyst | Acyl Source | Oxidant | Solvent | Temperature | Product |

| Pd(TFA)₂ | Arylglyoxylic acids | (NH₄)₂S₂O₈ | DCE | 80 °C | Ortho-acylated N,N-dialkylbenzamide |

Annulation Reactions: The amide group can also direct annulation reactions to construct heterocyclic systems. For instance, Rh(III)-catalyzed annulation of N-methoxybenzamides with 1,4,2-bisoxazol-5-ones has been developed to produce 2-aryl quinazolin-4(3H)-one derivatives. rsc.org This process involves a sequential regioselective ortho-C-H amidation followed by cyclization. rsc.org While this example uses an N-methoxy derivative, it highlights the potential of the amide moiety in directing complex bond-forming cascades.

Cross-Coupling Reactions of Derivatized Analogs

Derivatization of the amide nitrogen in this compound, for example to an N-methoxyamide, opens up further avenues for cross-coupling reactions.

C-O Cross-Coupling: N-methoxy amides can undergo copper-catalyzed C-O cross-coupling reactions with arylboronic acids. mdpi.com This reaction selectively forms an O-arylated product, an imidate, rather than the N-arylated product. This transformation has been shown to proceed with catalysts like CuI and a base such as Na₃PO₄·12H₂O in a solvent like dichloroethane (DCE) at elevated temperatures. mdpi.com

N-N Cross-Coupling: In another example of the reactivity of derivatized amides, N-methoxyamides can participate in cross-dehydrogenative N-N coupling reactions with benzotriazoles. d-nb.inforesearchgate.net This reaction, which can be promoted by a hypervalent iodine species like (diacetoxyiodo)benzene, forms a new nitrogen-nitrogen bond, offering a direct route to complex nitrogen-containing molecules. d-nb.info

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound, where stereocenters are introduced into the molecule, can be achieved using stereoselective methods. A prominent strategy involves the use of chiral auxiliaries. wikipedia.orgnih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov

For the synthesis of a chiral analogue of this compound, one could envision a strategy where a chiral auxiliary is incorporated into the N-diethylamino group or a precursor thereof. For instance, a chiral amine could be used in the initial amide formation. Alternatively, an N-acyl derivative of a chiral auxiliary, such as an Evans oxazolidinone, could be used. researchgate.net This would allow for diastereoselective reactions, such as alkylations or aldol (B89426) reactions, at a position alpha to a carbonyl group in a related synthetic intermediate. researchgate.netrsc.org Subsequent manipulation of the functional groups and removal of the chiral auxiliary would yield an enantiomerically enriched analogue of this compound.

The choice of chiral auxiliary and reaction conditions dictates the stereoselectivity of the bond-forming step, allowing for the targeted synthesis of a specific stereoisomer. researchgate.net

| Strategy | Key Component | Example Transformation | Outcome |

| Chiral Auxiliary | Evans' Oxazolidinones, Pseudoephedrine | Asymmetric alkylation, Asymmetric aldol reaction | Enantiomerically enriched products |

| Organocatalysis | Chiral amines (e.g., L-prolinamide) | Stereoselective aldol addition | Chiral building blocks |

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 3 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of N,N-Diethyl-3-methoxybenzamide, offering insights into its conformation and configuration.

The structural framework of this compound can be meticulously mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information about the chemical environment of the hydrogen atoms. For the diethylamino group, the restricted rotation around the amide C-N bond at room temperature can lead to distinct signals for the two ethyl groups, often observed as broad multiplets for the methylene (B1212753) (-CH₂) and triplet signals for the methyl (-CH₃) protons. The aromatic protons of the 3-methoxyphenyl (B12655295) group typically appear as a complex multiplet in the downfield region. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include those for the carbonyl carbon (C=O), the aromatic carbons, the methoxy carbon, and the carbons of the diethylamino group.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton (¹H-¹H) coupling correlations. It is instrumental in identifying adjacent protons within the ethyl groups, showing a cross-peak between the methylene and methyl protons. It also helps to trace the connectivity of the protons on the aromatic ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This experiment is crucial for definitively assigning the carbon signals to their attached protons. For instance, the methylene proton signals will show a correlation to the methylene carbon signals, and the aromatic proton signals will correlate to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is vital for conformational analysis. For this compound, NOESY can provide insights into the spatial arrangement of the diethylamino group relative to the benzoyl moiety, helping to understand the preferred conformation around the amide bond. princeton.edu

A representative, though not exhaustive, summary of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂- (Ethyl) | ~3.2-3.5 (broad) | ~39-43 |

| -CH₃ (Ethyl) | ~1.1-1.3 (broad) | ~13-14 |

| -OCH₃ | ~3.8 | ~55 |

| Aromatic CH | ~6.8-7.3 | ~112-130 |

| Aromatic C-CO | --- | ~138 |

| Aromatic C-O | --- | ~160 |

| C=O | --- | ~171 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

NMR spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. rsc.org By taking NMR spectra of the reaction mixture at different time points, one can observe the disappearance of starting material signals and the appearance of product signals. For instance, in a synthesis starting from 3-methoxybenzoic acid and diethylamine (B46881), the characteristic signals of the reactants would diminish while the signals corresponding to this compound would increase.

Furthermore, ¹H NMR is highly effective for determining the purity of the isolated product. The presence of any residual solvents or unreacted starting materials can be readily detected and quantified by integrating their respective signals relative to the product signals.

Mass Spectrometry Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers confirmatory structural details.

High-resolution mass spectrometry is employed to determine the exact mass of the molecule with high precision. For this compound, the molecular formula is C₁₂H₁₇NO₂. The theoretical monoisotopic mass is 207.12593 g/mol . epa.govclearsynth.com HRMS analysis would yield an experimental mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | clearsynth.comchemspider.com |

| Theoretical Monoisotopic Mass | 207.12593 g/mol | |

| Ionization Mode | ESI-QTOF |

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. uni-saarland.de For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) at m/z 207.

Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgmiamioh.edu Common fragments for this compound would include:

Loss of an ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 178.

Formation of the 3-methoxybenzoyl cation: Cleavage of the C-N bond would lead to a prominent peak at m/z 135, corresponding to [CH₃OC₆H₄CO]⁺. This is often the base peak.

Formation of the diethylaminyl cation: The fragment corresponding to [N(CH₂CH₃)₂]⁺ would appear at m/z 72.

Table 3: Key Mass Spectrometry Fragmentation Peaks for this compound

| m/z | Proposed Fragment |

|---|---|

| 207 | [M]⁺ |

| 178 | [M - C₂H₅]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Data derived from typical amide fragmentation and specific data for this compound. libretexts.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band is expected in the region of 1630-1650 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide would appear around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups appears just below 3000 cm⁻¹. The C-O stretching of the methoxy group would result in a strong band around 1250 cm⁻¹ and another near 1040 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations typically give strong Raman signals.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2970, 2930 | Aliphatic C-H Stretch |

| ~1630-1650 | C=O Stretch (Amide) |

| ~1580, 1480 | Aromatic C=C Stretch |

| ~1250-1350 | C-N Stretch |

| ~1250, 1040 | C-O Stretch (Methoxy) |

Note: These are typical ranges and can be influenced by the molecular environment.

Characteristic Absorption Bands and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the tertiary amide, the aromatic ring, the ether (methoxy group), and the aliphatic ethyl groups.

While a dedicated, fully-assigned spectrum for this compound is not extensively published, the characteristic absorption bands can be reliably predicted by analyzing its structural components and data from closely related compounds, such as N,N-Diethyl-3-methylbenzamide (DEET) and 3-Methoxybenzamide. mdpi.comchemicalbook.com

The most prominent absorption band in tertiary amides is the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. For the structurally similar DEET, this band appears strongly at 1628 cm⁻¹. mdpi.com This region is characteristic for N,N-disubstituted amides. The C-N stretching vibration of the tertiary amide typically appears in the 1400-1200 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the benzene (B151609) ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the 900-675 cm⁻¹ range, and their exact positions can help confirm the 1,3- (meta) substitution pattern on the benzene ring.

The methoxy (-OCH₃) group is characterized by its C-O stretching vibrations. Asymmetric C-O-C stretching is typically observed as a strong band between 1275 and 1200 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1075-1020 cm⁻¹. The aliphatic ethyl groups (-CH₂CH₃) will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. mdpi.com

A summary of the expected characteristic IR absorption bands is provided in the table below.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3100-3000 | Medium-Weak |

| Aliphatic C-H (Ethyl) | Stretching | ~2975-2850 | Strong |

| Amide C=O (Amide I) | Stretching | ~1630-1650 | Strong |

| Aromatic C=C | Stretching | ~1600-1450 | Medium-Variable |

| C-N (Amide) | Stretching | ~1400-1200 | Medium |

| C-O (Ether) | Asymmetric Stretching | ~1275-1200 | Strong |

| C-O (Ether) | Symmetric Stretching | ~1075-1020 | Medium |

Interpretation of Vibrational Modes in Relation to Molecular Structure

The vibrational spectrum of this compound provides a detailed fingerprint of its molecular structure. The energy and intensity of each absorption band are directly related to the specific motions of the atoms and the polarity of the bonds involved.

The Amide I band (C=O stretch) is one of the most useful probes of a peptide or amide environment. In this compound, its frequency around 1630 cm⁻¹ is indicative of a tertiary amide group where the carbonyl is conjugated with the aromatic ring. This conjugation slightly lowers the frequency compared to a non-conjugated amide.

A key structural feature of N,N-disubstituted amides is the restricted rotation around the C-N bond due to its partial double bond character. This resonance effect makes the amide group planar and can result in different chemical environments for the two ethyl groups. mdpi.com This phenomenon, while primarily observed in NMR spectroscopy, influences the vibrational modes of the ethyl groups, leading to distinct frequencies for their respective stretching and bending motions.

The vibrational modes of the benzene ring are influenced by its substituents. The presence of the N,N-diethylcarboxamide and methoxy groups at the 1 and 3 positions, respectively, dictates the pattern of the C-H out-of-plane bending modes. These modes are often strong and can be used to confirm the meta-substitution pattern.

Computational studies and vibrational analysis of similar molecules, such as benzamide (B126), show that many of the observed frequencies arise from coupled vibrations rather than pure, isolated bond stretches or bends. nih.gov For instance, the region between 1400 cm⁻¹ and 1000 cm⁻¹ contains complex overlapping bands resulting from the coupling of C-N stretching, C-O stretching, and in-plane C-H bending vibrations. A thorough interpretation often requires computational modeling, like Density Functional Theory (DFT), to assign these complex modes accurately. tandfonline.com The vibrations of the methoxy group, specifically the strong asymmetric C-O-C stretch, and the various bending and rocking motions of the ethyl groups contribute significantly to the complexity of this fingerprint region. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

As of the latest available scientific literature, a single-crystal X-ray diffraction study for this compound has not been published. Therefore, its precise solid-state structure, including crystal system, space group, and unit cell dimensions, remains undetermined.

However, valuable insights can be drawn from the crystallographic analysis of closely related N-substituted benzamide derivatives. mdpi.comnih.gov Such studies reveal common structural motifs and intermolecular interactions that are likely to be relevant for this compound. In the solid state, benzamide derivatives often exhibit a non-coplanar arrangement between the plane of the phenyl ring and the amide group. The dihedral angle between these two planes is a key conformational parameter and is influenced by the steric bulk of the N-substituents and the packing forces within the crystal lattice.

In the absence of strong hydrogen bond donors like an N-H proton, the crystal packing of this compound would be primarily governed by weaker van der Waals forces and potential C-H···O hydrogen bonds. The carbonyl oxygen and the ether oxygen of the methoxy group could act as hydrogen bond acceptors for hydrogens from the aromatic ring or the ethyl groups of neighboring molecules. These interactions, though weak, would play a crucial role in the formation of a stable three-dimensional crystal structure. Studies on similar structures have elucidated how molecules pack to form layers or more complex three-dimensional frameworks. researchgate.net

Theoretical and Computational Chemistry of N,n Diethyl 3 Methoxybenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules like N,N-diethyl-3-methoxybenzamide. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular systems. Ab initio methods are based on first principles without the inclusion of experimental data, while DFT methods utilize the electron density to determine the energy and other properties of the molecule. fortunejournals.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), can be employed to find its equilibrium geometry. nih.gov The optimization process calculates the forces on each atom and adjusts their positions until a stationary point is reached.

The electronic structure of the optimized molecule can then be analyzed. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.36 | - | - |

| C-O (methoxy) | 1.37 | - | - |

| O-CH3 | 1.43 | - | - |

| C-C (ring) | 1.39 - 1.41 | - | - |

| C-N-C (diethyl) | - | 118.5 | - |

| O=C-N | - | 121.0 | - |

| C-C-N-C | - | - | ~175 (trans) |

| C-O-C-C | - | - | ~5 |

Note: These are typical values for similar compounds and would be precisely determined through DFT calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic shielding tensors. nih.govrsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high enough to aid in the assignment of complex spectra and even to distinguish between isomers. mdpi.commdpi.com

Vibrational Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of the fundamental modes of vibration. These can be correlated with experimental infrared (IR) and Raman spectra. nasa.gov DFT calculations are commonly used to compute the harmonic vibrational frequencies. nih.govresearchgate.net However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The analysis of the potential energy distribution (PED) allows for the assignment of each calculated frequency to specific vibrational modes, such as stretching, bending, and torsional motions within the molecule. nih.gov For instance, the characteristic C=O stretching frequency of the amide group in this compound would be a prominent feature in its calculated and experimental IR spectrum. mdpi.com

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Amide) | ~1635 | ~1630 |

| C-N Stretch (Amide) | ~1380 | ~1385 |

| C-O-C Stretch (Ether, asym.) | ~1260 | ~1255 |

| C-O-C Stretch (Ether, sym.) | ~1040 | ~1045 |

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |

| Aliphatic C-H Stretch | ~2850-2970 | ~2850-2970 |

Note: The calculated values are hypothetical and serve as an illustration of the data obtained from such studies.

Conformational Analysis and Energy Landscapes

The flexibility of the diethylamino and methoxy (B1213986) groups in this compound gives rise to multiple possible conformations. Understanding the relative energies and the barriers to interconversion between these conformers is crucial for a complete picture of the molecule's behavior.

The rotation around the C-N amide bond is a key conformational process in amides. This rotation is restricted due to the partial double bond character of the C-N bond, resulting from resonance between the lone pair of the nitrogen atom and the carbonyl group. Computational methods can be used to calculate the energy barrier for this rotation. This is typically done by performing a series of constrained geometry optimizations where the C-N dihedral angle is fixed at various values, and the energy is calculated for each. The resulting energy profile provides the height of the rotational barrier. Similar calculations can be performed for the rotation of the ethyl groups and the methoxy group. nih.gov

While this compound does not have a hydrogen bond donor, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water or alcohols), intermolecular hydrogen bonds can form. academie-sciences.fr Computational models can be used to study the geometry and energetics of these interactions. nih.govnih.gov

Intramolecular interactions, such as steric hindrance between the diethylamino group and the aromatic ring, also play a significant role in determining the preferred conformation. These non-covalent interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and hyperconjugative interactions.

Aromaticity Analysis (e.g., Harmonic Oscillator Model of Aromaticity (HOMA) index):This requires calculation of the HOMA index based on the bond lengths of the benzene (B151609) ring to quantify its degree of aromaticity.

While computational studies have been conducted on related molecules like N,N-Diethyl-m-toluamide (DEET) and other substituted benzamides, the data from these studies cannot be directly extrapolated to this compound due to the specific influence of the methoxy substituent on the electronic structure and properties of the molecule. nih.govsouthampton.ac.uknih.gov

Therefore, without access to dedicated computational research on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline. The generation of such an article would necessitate performing the actual computational chemistry research, which is beyond the scope of this service.

Analytical Methodologies for N,n Diethyl 3 Methoxybenzamide in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the analysis of N,N-Diethyl-3-methoxybenzamide, providing the necessary resolution to separate it from complex mixtures and quantify its presence accurately.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for assessing the purity of this compound and analyzing any volatile impurities. The methodology often involves a capillary column, such as a DB-5MS, which is well-suited for separating a broad range of analytes. High-purity helium is typically employed as the carrier gas. medwinpublishers.com

In a typical analysis, the injector temperature is set to a high temperature, for example 280°C, to ensure the complete volatilization of the sample. medwinpublishers.com The oven temperature program is crucial for the separation and can be initiated at a lower temperature and gradually ramped up to a final high temperature to elute all compounds of interest. For instance, a program might start at 150°C and increase to 280°C. medwinpublishers.com The mass spectrometer, operating in electron ionization (EI) mode, provides detailed mass spectra of the eluting compounds, allowing for their identification and the assessment of the sample's purity by comparing the obtained spectra with reference libraries like the National Institute of Standards and Technology (NIST) database. medwinpublishers.com

A similar compound, N,N-diethyl-3-methylbenzamide (DEET), is analyzed for purity using a GC system equipped with a flame ionization detector (FID) and a Phenomenex ZB-5MS column. mdpi.com The temperature program for this analysis starts at 60°C, holds for 3 minutes, and then ramps up to 270°C, where it is held for 10 minutes. mdpi.com Low-resolution mass spectra (LRMS) with electronic ionization (EI) can be obtained using an Agilent GC/MS-5973 Network spectrometer. mdpi.com

Table 1: Example GC-MS Parameters for Analysis of Related Benzamides

| Parameter | Value |

| Column | DV-5MS (30 m × 0.25 mm × 0.25 µm) medwinpublishers.com or Phenomenex ZB-5MS mdpi.com |

| Carrier Gas | Helium medwinpublishers.com or Nitrogen mdpi.com |

| Injector Temperature | 280°C medwinpublishers.com or 270°C mdpi.com |

| Oven Program | Example: 150°C to 280°C medwinpublishers.com or 60°C (3 min) -> 270°C (10 min) mdpi.com |

| Detector | Mass Spectrometer (EI mode) medwinpublishers.commdpi.com or FID mdpi.com |

| Injection Mode | Split injection medwinpublishers.com |

High-Performance Liquid Chromatography (HPLC-UV/MS) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, is a versatile tool for determining the purity of this compound and for real-time monitoring of its synthesis reactions.

For purity analysis, a reverse-phase HPLC method is commonly used. sielc.com A C18 column is a frequent choice for the separation of benzamide (B126) compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a modifier like formic acid to improve peak shape and ionization in MS detection. sielc.comnih.gov For instance, a gradient elution from a low to high percentage of methanol in water with 0.1% formic acid can be employed.

UV detection is suitable for quantification, with the detection wavelength selected based on the compound's UV absorbance spectrum. nih.gov For enhanced specificity and structural confirmation, HPLC can be coupled with a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically in positive ion mode, detecting the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions, which provides further structural information. For this compound, characteristic fragment ions are observed at m/z 135.0450 and 107.0492, among others.

This technique is also invaluable for monitoring the progress of chemical reactions. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of the product, this compound, can be tracked, allowing for the optimization of reaction conditions.

Table 2: HPLC-MS/MS Fragmentation Data for this compound [M+H]+

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) |

| 208.1332 | 30 | 135.0443, 125.0598, 107.0492, 105.0449, 100.0756 |

| 208.1332 | 40 | 135.0450, 92.0256 |

Spectrophotometric Methods for Quantification

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantification of this compound, particularly in formulated products where it is a major component. This method is based on the principle that the compound absorbs light at a specific wavelength.

For the closely related compound DEET, a chemometric-assisted UV spectrophotometric method has been developed for its determination in insect repellent lotions. nih.govresearchgate.net This approach utilizes the full UV spectrum and multivariate calibration techniques such as Partial Least Squares (PLS) to handle potential interferences from the sample matrix. nih.govresearchgate.net The results have shown good correlation with reference methods like HPLC. nih.govresearchgate.net A similar strategy could be readily adapted for the quantification of this compound. The absorbance spectrum of N,N-diethyl-4-nitroaniline, another related compound, has been studied, and such data is foundational for developing spectrophotometric methods. researchgate.net

Electrochemical Methods for Detection

Electrochemical methods provide a sensitive means for the detection of this compound. Techniques such as linear sweep voltammetry (LSV) can be employed to study the electrochemical behavior of this compound. mmu.ac.uk The electrochemical N-dealkylation of tertiary amides, including N,N-Diethylbenzamide, has been investigated, demonstrating that these molecules are electrochemically active. mmu.ac.uk The process involves the oxidation of the amide, which can be monitored by the resulting current. mmu.ac.uk This principle can be applied to develop an analytical method for the detection of this compound. The analysis would involve measuring the current response at a specific potential, which would be proportional to the concentration of the analyte.

Derivatization Strategies for Enhanced Analytical Performance (excluding toxicity-related derivatizations)

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced detectability. For amides like this compound, derivatization can be employed to improve chromatographic behavior and detection sensitivity.

A common derivatization approach for compounds with active hydrogens is trimethylsilylation. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide nitrogen (if present) with a trimethylsilyl (B98337) group, increasing the compound's volatility. researchgate.net While N,N-disubstituted amides like this compound lack an active hydrogen on the nitrogen, derivatization might still be relevant for analyzing potential impurities or degradation products that do possess such functional groups.

Another strategy involves derivatization to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. For example, methoxyamine has been analyzed by HPLC after derivatization with 4-(diethylamino)benzaldehyde (B91989) to form a UV-active product. nih.gov A similar approach could be developed for metabolites or precursors of this compound.

Mitigation of Analytical Artifacts in Derivatization Reactions

A significant challenge in derivatization is the potential for the formation of analytical artifacts, which are unexpected by-products that can lead to erroneous results. nih.govresearchgate.net For instance, in trimethylsilylation, the presence of moisture can lead to the hydrolysis of the derivatizing agent and the derivative itself. researchgate.net Using an excess of the silylating reagent and performing the reaction in an anhydrous solvent can help to minimize this. researchgate.net

Artifacts can also arise from the decomposition of the sample or the solvent under the analytical conditions, such as the high temperatures used in GC injectors. chemrxiv.orgnih.govchemrxiv.org For example, the use of dimethyl sulfoxide (B87167) (DMSO) as a diluent in headspace GC can lead to the formation of artifact peaks due to its thermal degradation. chemrxiv.orgchemrxiv.org To mitigate this, it is crucial to select an appropriate solvent that is stable under the analytical conditions. If artifact formation is suspected, using a different analytical technique or modifying the existing method, such as lowering the injector temperature, can help to identify and eliminate the source of the artifacts. nih.gov Careful method development and validation are essential to ensure the accuracy and reliability of the analytical results. researchgate.net

Development of Standardized Analytical Protocols

The establishment of standardized analytical protocols is fundamental for the reliable and consistent quantification of this compound in various non-biological matrices, such as commercial formulations and environmental samples. While a universally adopted standard method for this compound is not extensively documented, the development of such a protocol would be guided by principles applied to structurally similar compounds, most notably N,N-Diethyl-3-methylbenzamide (DEET). The methodologies would primarily revolve around chromatographic techniques, given their specificity and sensitivity.

The development process for a standardized protocol necessitates a comprehensive validation of the analytical method to ensure its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

For instance, a gas chromatography-mass spectrometry (GC-MS) method, a powerful technique for the analysis of volatile and semi-volatile compounds, would be a primary candidate for a standardized protocol. A hypothetical standardized GC-MS method for this compound might involve the parameters outlined below. It is important to note that while a mass spectrum for N,N-diethyl-3-(methoxymethoxy)benzamide is available, detailed validated methods for this compound are not prevalent in public literature. spectrabase.com Therefore, the following tables are based on established methods for the closely related compound, N,N-Diethyl-3-methylbenzamide, and serve as a model for the development of a standardized protocol.

A one-step extraction with a suitable solvent like tert-butylmethylether has proven effective for DEET and would likely be applicable to this compound. nih.gov The subsequent analysis by GC-MS would provide both quantification and structural confirmation.

Table 1: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) |

| Carrier Gas | Helium |

| Column Flow Rate | 2 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 150°C (1 min hold), ramp at 6°C/min to 280°C (30 min hold) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions | Specific m/z ratios for this compound |

This table is a hypothetical model based on methodologies for structurally similar compounds. nih.gov

Similarly, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for non-volatile impurities or formulations not directly amenable to GC. A reverse-phase HPLC method using a C18 column is a common approach for amide compounds.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

| Parameter | Condition |

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | |

| Type | Diode Array Detector (DAD) or UV Detector |

| Wavelength | Determined by the UV absorbance maximum of this compound |

This table is a hypothetical model based on methodologies for structurally similar compounds. researchgate.net

The validation of such methods is critical. For a GC-MS method analyzing the related compound DEET, the following performance characteristics have been reported and would be expected for a standardized protocol for this compound. nih.gov

Table 3: Method Validation Data for a Related Compound (DEET) by GC-MS

| Validation Parameter | Result |

| Linearity Range | 1 ng/mL to 100 ng/mL |

| Intraday Precision (%RSD) | 1.3% to 8% |

| Interday Precision (%RSD) | 3% |

| Accuracy at LOQ (%RSD) | 92% ± 8% |

| Recovery | > 80% |

Data from a study on N,N-diethyl-m-toluamide (DEET). nih.gov

For a standardized protocol to be widely adopted, it must be robust and transferable between laboratories. This involves assessing the method's performance with minor variations in parameters such as mobile phase composition, flow rate, and column temperature. The development of such a protocol for this compound would provide a benchmark for quality control and regulatory compliance, ensuring product consistency and efficacy.

Applications of N,n Diethyl 3 Methoxybenzamide in Chemical Science and Technology Excluding Clinical/biological

Role as a Key Synthetic Intermediate

The strategic positioning of the N,N-diethylamide and methoxy (B1213986) groups on the benzene (B151609) ring makes N,N-Diethyl-3-methoxybenzamide an excellent substrate for directed ortho-metalation (DoM) reactions. This powerful synthetic strategy allows for the regioselective functionalization of the aromatic ring, opening avenues for the construction of intricate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules (non-biological target molecules)

This compound serves as a fundamental starting material for the synthesis of a variety of complex organic molecules that are not targeted for biological applications. The diethylamide group acts as a potent directed metalation group (DMG), facilitating the deprotonation of the ortho position by strong bases like organolithium reagents. The resulting organometallic intermediate can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. acs.org

One notable application is in the palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids. acs.org In these reactions, this compound can be functionalized at the position ortho to the amide group, leading to the formation of ortho-acylated tertiary benzamides. These products are not only complex molecules in their own right but also serve as versatile precursors for further synthetic transformations. acs.orgresearchgate.net

Furthermore, the compound is utilized in the synthesis of substituted aromatic compounds through metalation followed by reaction with various electrophiles. For instance, the reaction of the lithiated species of this compound with an appropriate electrophile can yield a variety of substituted benzamides, which are valuable intermediates in organic synthesis. ethz.ch

| Starting Material | Reagents | Product | Application of Product |

| This compound | 1. s-BuLi, TMEDA 2. Electrophile | ortho-substituted this compound | Intermediate for complex molecules |

| This compound | Phenylglyoxylic acid, Pd catalyst | N,N-Diethyl-2-benzoyl-3-methoxybenzamide | Precursor for functionalized heterocycles |

Building Block for Heterocyclic Compounds (non-biological applications)

The functionalized derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The strategic introduction of functional groups via directed metalation allows for subsequent cyclization reactions to form rings containing heteroatoms.

For example, ortho-acylated N,N-diethylbenzamides, which can be synthesized from this compound, are known to be versatile intermediates for the synthesis of functionalized heterocycles. acs.orgresearchgate.net The introduced acyl group can participate in cyclization reactions to form heterocyclic systems such as isobenzofuranones. Metalation of this compound, followed by a reaction with dimethylformamide and subsequent hydrolysis, has been shown to produce 3-hydroxy-4-methoxy-1(3H)-isobenzofuranone, a key heterocyclic intermediate. researchgate.net

These heterocyclic compounds can serve as core structures for the development of new materials with specific electronic or photophysical properties, finding applications in areas outside of the life sciences.

Contributions to Materials Science and Polymer Chemistry

While direct incorporation of this compound into polymers is not widely documented, its role as a precursor to functional materials and monomers is significant.

Incorporation into Polymer Architectures (e.g., as a monomer or pendant group)

This compound can be chemically modified to introduce polymerizable functional groups. For instance, its derivatives can be designed to act as monomers in polymerization reactions. While direct examples are scarce, the synthesis of related compounds like amidate iridium(III) bis(2-pyridyl)phenyl complexes, which can be used for polymerization, highlights the potential of benzamide-containing structures in polymer chemistry. acs.org A patent for TBK/IKK inhibitors describes the use of this compound hydrochloride in the synthesis of a final product that can be incorporated into depot injectable formulations, a type of drug delivery system that relies on biodegradable polymers. google.com

Role in the Design of Functional Materials

Ortho-acylated tertiary benzamides, which are readily prepared from this compound, are recognized as important structural motifs in functional materials. acs.orgresearchgate.net The specific substitution pattern and the presence of the amide and methoxy groups can influence the electronic and physical properties of the resulting materials.

A notable example is the use of this compound in the synthesis of responsive supramolecular systems. rug.nl These are complex, self-assembling structures that can change their properties in response to external stimuli, with potential applications in sensors and smart materials. The synthesis of such systems often relies on the precise arrangement of functional groups, for which this compound serves as a valuable building block.

Applications in Catalysis and Ligand Design

The structural features of this compound also lend themselves to applications in the fields of catalysis and ligand design, primarily as a starting material for the synthesis of more complex catalytic systems.

The compound has been used in the synthesis of chiral ligands for asymmetric catalysis. For example, it was synthesized as part of a research program aimed at developing novel chiral bisphosphite ligands for iridium-catalyzed asymmetric hydroarylation reactions. bris.ac.uk

Furthermore, this compound can be converted into mixed-metal ate compounds. Specifically, it can be zincated to form crystalline products like [(TMEDA)Na(μ-TMP){μ-2-(1-C(O)NEt₂)(3-OMe)C₆H₃}Zn(tBu)]. acs.orgresearchgate.net These mixed-metal ate complexes have shown synergistic reactivity and have applications in catalysis. researchgate.net

A derivative of this compound has been used as a precursor to synthesize a novel unsymmetrical 1,1'-disubstituted ferrocenediyl ligand. This ligand, in combination with palladium precursors, has been shown to act as a catalyst for the Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds. researchgate.net

| Precursor | Catalytic System/Ligand | Catalytic Application |

| This compound | Chiral bisphosphite ligands | Iridium-catalyzed asymmetric hydroarylation |

| This compound | Mixed-metal ate compounds (e.g., with Zinc) | General catalysis |

| Derivative of this compound | Unsymmetrical ferrocenediyl ligand | Palladium-catalyzed Suzuki coupling |

Use as a Ligand in Transition Metal Catalysis (e.g., in C-H activation)

This compound serves as a notable directing group in transition metal-catalyzed reactions, particularly in the activation of carbon-hydrogen (C-H) bonds. The amide group within its structure is key to this function, with the carbonyl oxygen coordinating to a metal center. This chelation effect brings the catalyst into close proximity with specific C-H bonds, facilitating their cleavage and enabling subsequent functionalization. This proximity-induced reactivity and selectivity are hallmarks of directing group-assisted C-H activation. researchgate.net

The utility of such directing groups has been demonstrated in reactions catalyzed by various transition metals, including palladium, rhodium, and ruthenium. researchgate.net For instance, N-methoxybenzamides have been used in rhodium(III)-catalyzed asymmetric C-H activation reactions. nih.gov In these processes, the directing group is integral to the reaction's success and is incorporated into the final annulation products. researchgate.net The strategic use of directing groups like the one present in this compound allows for the functionalization of otherwise unreactive C-H bonds, which is a significant advancement in synthetic chemistry.

Research has shown that the electronic nature of the directing group can influence the regioselectivity of C-H functionalization. While specific studies on this compound are part of a broader class of benzamides, the principles of C-H activation guided by amide groups are well-established. For example, in related systems, ketones and amides have been shown to direct alkenylation at specific positions on indole (B1671886) rings under ruthenium catalysis. rsc.org The methoxy group at the meta-position of this compound can also be expected to modulate the electronic properties of the aromatic ring, thereby influencing the efficiency and outcome of the catalytic cycle.

As a Solvent or Reaction Medium Component

While this compound is primarily recognized as a reactant and directing group, its physical characteristics suggest potential applications as a solvent or a component in reaction media. However, its use in this capacity is not widely documented in scientific literature.

A structurally similar compound, N,N-Diethyl-3-methylbenzamide (DEET), has been investigated as a solvent in the synthesis of metal-organic frameworks (MOFs). osti.govrsc.org MOFs are typically synthesized in toxic formamide (B127407) solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF). osti.gov Research has shown that DEET can serve as a less toxic alternative solvent with phase-directing capabilities in MOF synthesis. osti.govrsc.org Given the structural similarity, this compound might also possess comparable properties, such as a high boiling point and the ability to solubilize a range of metal salts and organic linkers. osti.gov The primary barrier to its widespread use as a solvent is likely its cost relative to more common industrial solvents. osti.gov

The following table outlines the physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 62924-93-0 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Table 1: Physicochemical properties of this compound. clearsynth.com |

Abiotic Environmental Degradation Studies

Photochemical and Chemical Stability in Environmental Contexts (excluding ecotoxicity)

The environmental persistence of this compound is determined by its susceptibility to abiotic degradation processes such as photolysis and hydrolysis. The aromatic ring in its structure allows for the absorption of ultraviolet radiation, which can potentially lead to photochemical degradation.

Studies on the closely related compound DEET indicate a relative resistance to direct photolysis in aqueous environments. However, the presence of natural photosensitizers like humic acids can facilitate indirect photodegradation. It is plausible that this compound exhibits similar photochemical behavior.

The amide bond in this compound is generally stable under neutral pH conditions. Hydrolysis to 3-methoxybenzoic acid and diethylamine (B46881) can occur under strong acidic or basic conditions, but this process is typically slow at ambient environmental temperatures.

Development of Abiotic Remediation Strategies

Concerns over the environmental presence of persistent organic compounds have driven the development of abiotic remediation technologies. Advanced Oxidation Processes (AOPs) are a prominent set of techniques for degrading such recalcitrant molecules. These methods rely on the generation of highly reactive species, most commonly the hydroxyl radical (•OH), to break down contaminants.

While specific remediation studies on this compound are not extensively available, research on the degradation of DEET offers valuable insights. AOPs such as the Fenton process (Fe²⁺/H₂O₂) and photo-Fenton processes have proven effective in degrading DEET. The mechanism involves the hydroxyl radical attacking the aromatic ring and oxidizing the ethyl groups. It is anticipated that this compound would be susceptible to degradation through similar pathways.

Another promising avenue for abiotic remediation is the use of sulfate (B86663) radical-based AOPs. Sulfate radicals (SO₄•⁻), generated from persulfate or peroxymonosulfate, are potent oxidants capable of degrading a wide array of organic pollutants. The development of these strategies is vital for mitigating the potential environmental accumulation of this compound and related compounds.

Future Research Directions and Challenges in N,n Diethyl 3 Methoxybenzamide Chemistry

Discovery of Novel and More Efficient Synthetic Routes

The traditional synthesis of benzamides often involves the reaction of an acid chloride with an amine, a process that can be inefficient and produce hazardous byproducts. Future research will likely focus on developing catalytic systems that offer higher yields and milder reaction conditions.

One promising avenue is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs). For the structurally similar compound N,N-diethyl-3-methylbenzamide (DEET), a copper-based MOF has been shown to effectively catalyze its synthesis via oxidative coupling. mdpi.com This method achieved a conversion rate of over 99% and an isolated yield of 95% on a preparative scale. mdpi.com Adapting such a system for N,N-Diethyl-3-methoxybenzamide could represent a significant leap in efficiency.

Potential Future Synthetic Strategies: